N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide
説明
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide, also known as AEB071, is a small molecule inhibitor that belongs to the class of protein kinase C (PKC) inhibitors. It was discovered in 2002 by Novartis and has since been studied extensively for its potential use in treating a variety of diseases.
作用機序
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide works by inhibiting the activity of PKC, a family of enzymes that play a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate immune responses and prevent the activation of immune cells that contribute to autoimmune disorders and transplant rejection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of T cell activation and proliferation, the suppression of cytokine production, and the induction of T cell apoptosis. It has also been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune disorders and transplant rejection.
実験室実験の利点と制限
One of the main advantages of using N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide in lab experiments is its specificity for PKC, which allows for precise modulation of immune responses. However, its potency and immunosuppressive effects can also be a limitation, as it may interfere with other cellular processes and lead to unwanted side effects.
将来の方向性
There are several potential future directions for research on N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide, including:
1. Further investigation of its potential use in treating autoimmune disorders and transplant rejection.
2. Development of more specific and potent PKC inhibitors that can be used in combination with this compound to achieve greater efficacy and reduce side effects.
3. Exploration of the role of PKC in other cellular processes and diseases, and the potential use of PKC inhibitors in these contexts.
4. Investigation of the potential use of this compound in combination with other immunosuppressive agents to achieve synergistic effects.
科学的研究の応用
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide has been studied extensively for its potential use in treating a variety of diseases, including autoimmune disorders, cancer, and transplant rejection. It has been shown to have potent immunosuppressive effects, making it a promising candidate for use in organ transplantation.
特性
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-tert-butylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-22(2,3)20-6-4-19(5-7-20)21(25)24-9-8-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-7,16-18H,8-15H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDBBBUFYLRWMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。